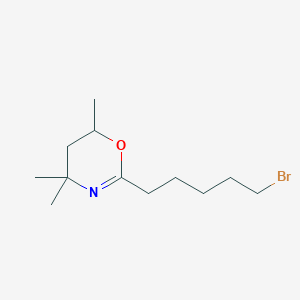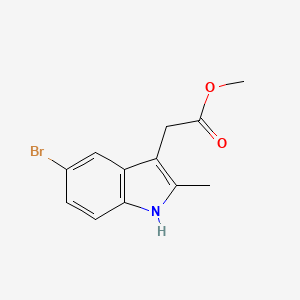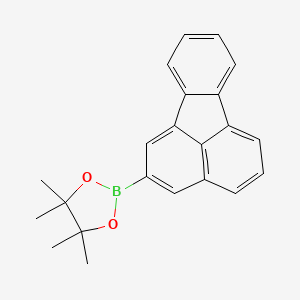
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a boronic acid derivative with the molecular formula C16H11BO2. This compound is known for its unique structure, which includes a fluoranthene moiety attached to a dioxaborolane ring. It has significant applications in various fields, including organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the reaction of fluoranthene with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where fluoranthene is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoranthene derivatives.
Reduction: Reduction reactions can modify the boronic acid moiety.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions include various fluoranthene derivatives, which can be further utilized in organic synthesis and materials science .
Applications De Recherche Scientifique
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism by which 2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronic acid moiety is particularly reactive, allowing the compound to form stable covalent bonds with other molecules. This reactivity is harnessed in cross-coupling reactions, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-but-3-enylfluoranthene: Another fluoranthene derivative with different functional groups.
N-(2-Fluoranthenyl)-4-methylbenzenesulfonamide: A compound with a similar fluoranthene core but different substituents
Uniqueness
2-(2-fluoranthenyl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its boronic acid moiety, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the formation of complex organic molecules and advanced materials .
Propriétés
Formule moléculaire |
C22H21BO2 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
2-fluoranthen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)15-12-14-8-7-11-18-16-9-5-6-10-17(16)19(13-15)20(14)18/h5-13H,1-4H3 |
Clé InChI |
XSKOFBRFQVZQPH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=CC=C3)C5=CC=CC=C5C4=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


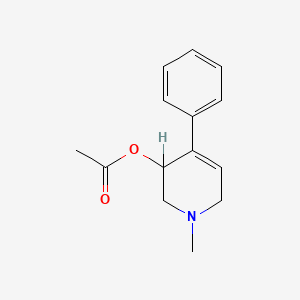

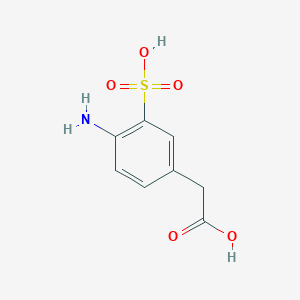
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
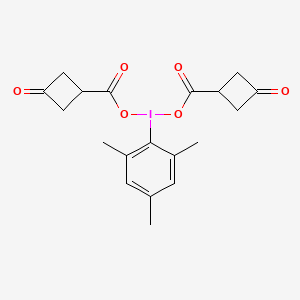
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
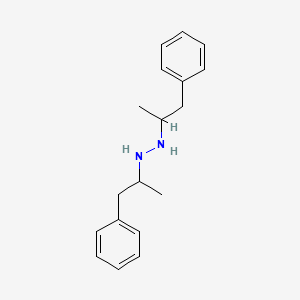
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

